2,4-Dichlorostyrene
Overview
Description
2,4-Dichlorostyrene is an organic compound with the molecular formula C8H6Cl2 It is a derivative of styrene, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring
Mechanism of Action
Target of Action
2,4-Dichlorostyrene primarily targets manganese dioxide nanoparticles . These nanoparticles are immobilized onto the surface of modified poly this compound microspheres . The resulting multifunctional hybrid materials are characterized by scanning electron microscopy, transmission electron microscopy, energy dispersive X-ray spectroscopy, X-ray power diffraction, and X-ray photoelectron spectrometry .
Mode of Action
This compound interacts with its targets to facilitate hydrogen borrowing reactions . It acts as a catalyst for the direct alkylation of primary alcohols with ketones via a hydrogen borrowing pathway . This catalytic system could be readily recycled more than five times with high reactivity retained .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of C–C bonds and the synthesis of 1-benzyl-2-aryl-1H-benzo[d]imidazole . The compound’s interaction with its targets leads to these transformations .
Pharmacokinetics
It’s known that the compound exhibits excellent reactivity and stability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of C–C bonds and the synthesis of 1-benzyl-2-aryl-1H-benzo[d]imidazole . These transformations are facilitated by the compound’s interaction with its targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of manganese dioxide nanoparticles . More research is needed to fully understand how different environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorostyrene can be synthesized through several methods. One common approach involves the dehydrochlorination of 2,4-dichlorophenylethyl chloride. This reaction typically requires a strong base such as potassium hydroxide and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrochlorination of 2,4-dichlorophenylethyl chloride using a palladium catalyst. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,4-dihydroxystyrene.
Polymerization: It can polymerize to form poly(this compound), which has applications in creating specialized polymers.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the double bond in this compound to form 2,4-dichloroethylbenzene.
Major Products:
2,4-Dihydroxystyrene: Formed through nucleophilic substitution.
Poly(this compound): Formed through polymerization reactions.
Scientific Research Applications
2,4-Dichlorostyrene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of specialized polymers.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable polymers.
Industry: It is used in the production of high-performance materials and coatings.
Comparison with Similar Compounds
2,4-Dichlorophenylethyl Chloride: A precursor in the synthesis of 2,4-dichlorostyrene.
2,4-Dichlorophenol: Shares similar substitution patterns but lacks the vinyl group.
2,4-Dichlorobenzene: Similar in structure but does not have the reactive vinyl group.
Uniqueness: this compound is unique due to its ability to polymerize and form stable polymers, which are useful in various industrial applications. Its reactivity towards nucleophiles also makes it a versatile compound for chemical synthesis .
Properties
IUPAC Name |
2,4-dichloro-1-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYXCUDBQKCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175474 | |
Record name | 2,4-Dichlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2123-27-5 | |
Record name | 2,4-Dichloro-1-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2123-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.